2-Tosyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine
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Overview
Description
2-Tosyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound It features a fused ring system that includes both imidazole and pyrazine rings, with a tosyl group attached
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biological pathways, leading to a wide range of biological activities .
Result of Action
Similar compounds have been shown to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tosyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a tosylated precursor with a suitable diamine, followed by cyclization to form the fused ring system. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Tosyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction could produce an amine derivative.
Scientific Research Applications
2-Tosyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is employed in studies investigating the biological activity of nitrogen-containing heterocycles.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole: Another fused heterocyclic compound with potential medicinal applications.
Benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines: Known for their biological activities and use in drug discovery.
Uniqueness
2-Tosyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine is unique due to its specific fused ring system and the presence of a tosyl group. This combination provides distinct chemical properties and reactivity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-13-6-8-14(9-7-13)23(21,22)19-10-11-20-16-5-3-2-4-15(16)18-17(20)12-19/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPDDJUKTMHYRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN3C(=NC4=CC=CC=C43)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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